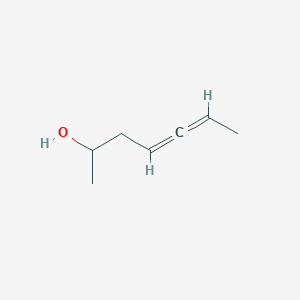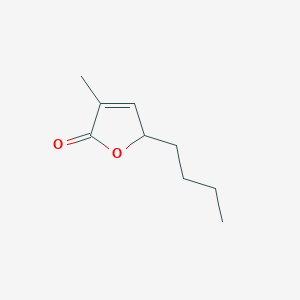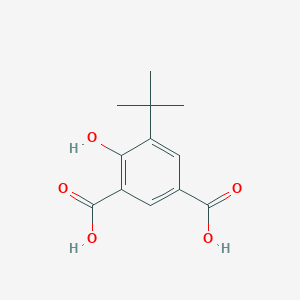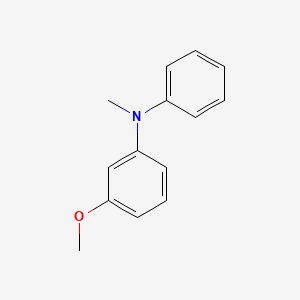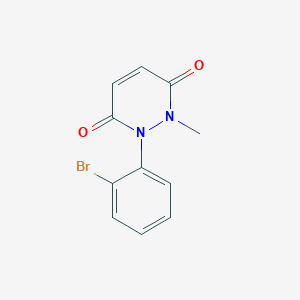
1-(2-Bromophenyl)-2-methyl-1,2-dihydropyridazine-3,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Bromophenyl)-2-methyl-1,2-dihydropyridazine-3,6-dione is a heterocyclic compound that features a bromophenyl group attached to a dihydropyridazine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Bromophenyl)-2-methyl-1,2-dihydropyridazine-3,6-dione typically involves multi-step organic reactions. One common method includes the bromination of a suitable precursor followed by cyclization to form the dihydropyridazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and reproducibility .
Analyse Chemischer Reaktionen
Types of Reactions
1-(2-Bromophenyl)-2-methyl-1,2-dihydropyridazine-3,6-dione undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic aromatic substitution is common due to the presence of the bromophenyl group.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Substitution: Reagents such as halogens (e.g., Br2, Cl2) and acids (e.g., H2SO4) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
The major products formed from these reactions include various substituted derivatives and oxidized or reduced forms of the original compound .
Wissenschaftliche Forschungsanwendungen
1-(2-Bromophenyl)-2-methyl-1,2-dihydropyridazine-3,6-dione has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-(2-Bromophenyl)-2-methyl-1,2-dihydropyridazine-3,6-dione involves its interaction with molecular targets such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the dihydropyridazine ring may influence the compound’s overall reactivity and stability . The exact pathways and molecular targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
1-(2-Bromophenyl)-2-methyl-1,2-dihydropyridazine-3,6-dione is unique due to its combination of a bromophenyl group and a dihydropyridazine ring. This structural arrangement provides distinct chemical and physical properties that differentiate it from other similar compounds .
Eigenschaften
CAS-Nummer |
53673-87-3 |
|---|---|
Molekularformel |
C11H9BrN2O2 |
Molekulargewicht |
281.10 g/mol |
IUPAC-Name |
1-(2-bromophenyl)-2-methylpyridazine-3,6-dione |
InChI |
InChI=1S/C11H9BrN2O2/c1-13-10(15)6-7-11(16)14(13)9-5-3-2-4-8(9)12/h2-7H,1H3 |
InChI-Schlüssel |
PPBOGWLWQSEOKU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C=CC(=O)N1C2=CC=CC=C2Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


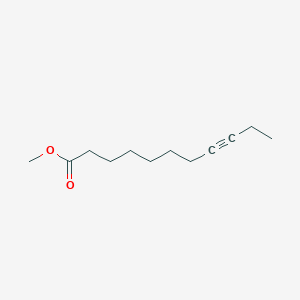
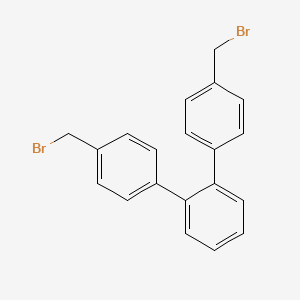
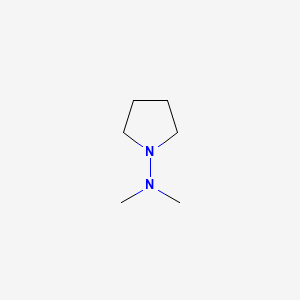
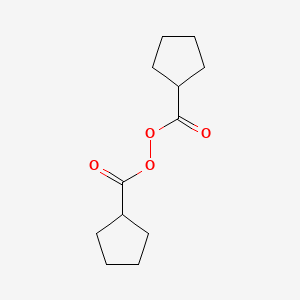

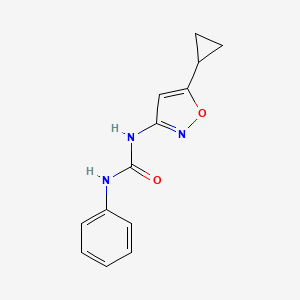
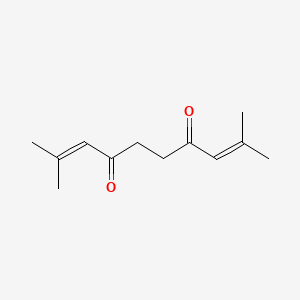
![ethyl (NE)-N-[(6E)-6-(3-cyanoprop-2-enylidene)cyclohexa-2,4-dien-1-ylidene]carbamate](/img/structure/B14640242.png)
